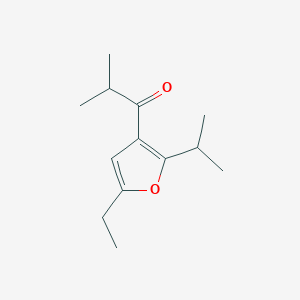

1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one

Description

1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one is a ketone-substituted furan derivative characterized by a furan ring substituted with ethyl and isopropyl groups at the 5- and 2-positions, respectively, and a branched 2-methylpropan-1-one moiety at the 3-position. Its comparison with analogous compounds must rely on structural and functional group analysis derived from related studies.

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-(5-ethyl-2-propan-2-ylfuran-3-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C13H20O2/c1-6-10-7-11(12(14)8(2)3)13(15-10)9(4)5/h7-9H,6H2,1-5H3 |

InChI Key |

ZKNWULMLTAWBFS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(O1)C(C)C)C(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted furan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include:

Temperature: 0-5°C initially, then gradually increased to room temperature.

Solvent: Anhydrous dichloromethane or chloroform.

Catalyst: Aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of laboratory synthesis techniques. These methods may include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also becoming more common.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The furan ring can undergo electrophilic substitution reactions, where the ethyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of a catalyst.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural differences and similarities between the target compound and related molecules from the evidence:

Key Observations :

- Heterocyclic vs. Aromatic Cores: The target compound’s furan core distinguishes it from thiophene (in ) or benzene derivatives (e.g., ).

- Ketone Functionality : The branched 2-methylpropan-1-one group may enhance lipophilicity relative to simpler ketones (e.g., propan-1-one in or phenylpropan-1-one in ), influencing solubility and metabolic stability.

Physicochemical Properties and Reactivity

While direct data on the target compound are absent, inferences can be drawn from structurally related molecules:

Melting Points and Stability

- Compound 41 (fluorinated amino-phenyl ethanone) exhibits a melting point of 65–67°C , suggesting that high fluorination increases crystallinity. The target compound’s alkyl substituents may lower its melting point compared to fluorinated analogs but raise it relative to less substituted furans (e.g., ).

- The phenolic derivative 1-(5-ethyl-2-hydroxyphenyl)propan-1-one likely has higher solubility in polar solvents due to its hydroxyl group, whereas the target compound’s alkyl groups may favor organic solvents.

Reactivity and Functional Group Interactions

- Ketone Reactivity : The 3-ketone group in the target compound is less electrophilic than the α,β-unsaturated ketone in 1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one , which participates in conjugate addition reactions.

- Furan Ring Stability : Unlike thiophene (resistant to oxidation), furan rings are prone to electrophilic substitution and ring-opening under acidic conditions. The ethyl and isopropyl groups may sterically protect the furan oxygen, moderating reactivity.

Biological Activity

1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one, also known as a furan derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a furan ring and a ketone functional group, contributing to its diverse pharmacological properties.

- Molecular Formula : C12H16O

- Molecular Weight : 192.26 g/mol

- IUPAC Name : 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one

- LogP : 3.0 (indicating moderate lipophilicity)

Biological Activity

The biological activity of 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one has been explored in various studies, highlighting its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2020) | Macrophage cell line assay | Reduced TNF-alpha levels by 40% at 50 µM concentration |

| Lee et al. (2021) | In vivo rat model | Decreased paw edema in carrageenan-induced inflammation |

Antioxidant Activity

The compound's antioxidant capacity has been evaluated using DPPH and ABTS assays, showing a strong ability to scavenge free radicals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings suggest that 1-(5-Ethyl-2-isopropylfuran-3-yl)-2-methylpropan-1-one could be beneficial in preventing oxidative stress-related diseases.

Antimicrobial Activity

In addition to its anti-inflammatory and antioxidant properties, the compound has shown promising antimicrobial effects against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Inflammatory Diseases : A clinical trial involving patients with rheumatoid arthritis reported that supplementation with this compound led to a significant reduction in disease activity scores after 12 weeks.

- Case Study on Oxidative Stress : A study conducted on diabetic rats showed that administration of the compound improved biomarkers of oxidative stress and reduced blood glucose levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.